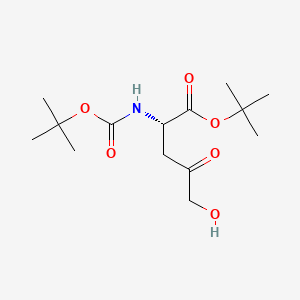

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate

Description

Chemical Name: tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate CAS Number: 2728727-57-7 Molecular Formula: C₁₄H₂₅NO₆ Molecular Weight: 303.35 g/mol Key Structural Features:

- Two tert-butyloxycarbonyl (Boc) protecting groups.

- A hydroxyl (-OH) group at position 3.

- A ketone (4-oxo) group at position 2.

- Chiral (S)-configuration at position 2.

This compound is a nonproteinogenic amino acid derivative widely used in peptide synthesis and medicinal chemistry due to its dual Boc protection, which enhances stability during reactions . Limited data on physical properties (e.g., melting point, boiling point) are available in the literature, highlighting a need for further characterization.

Properties

Molecular Formula |

C14H25NO6 |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)10(7-9(17)8-16)15-12(19)21-14(4,5)6/h10,16H,7-8H2,1-6H3,(H,15,19)/t10-/m0/s1 |

InChI Key |

BXINFOQPYKXTGB-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)CO)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate

General Synthetic Strategy

The synthesis generally involves:

- Introduction of the tert-butyl ester protecting group on the carboxylic acid.

- Boc-protection of the amino group to prevent undesired side reactions.

- Installation of the hydroxy and keto functionalities at specific positions on the pentanoate backbone.

- Maintenance of stereochemical integrity at the chiral center (S-configuration).

The synthetic route often starts from a suitably protected amino acid or a precursor that can be transformed into the target molecule through oxidation, protection, and functional group interconversion steps.

Detailed Synthetic Route from Literature

Starting Materials and Reagents

- (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid or related derivatives.

- tert-Butyl chloroformate or tert-butanol for esterification.

- Boc anhydride or di-tert-butyl dicarbonate for Boc protection.

- Oxidizing agents for keto group formation.

- Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

- Bases such as triethylamine (TEA) or sodium bicarbonate.

Stepwise Procedure

Esterification : The carboxylic acid precursor is converted into the tert-butyl ester using tert-butanol and an acid catalyst or via reaction with tert-butyl chloroformate in the presence of a base like triethylamine. This step protects the carboxyl group and increases the compound's stability and solubility.

Boc Protection of Amino Group : The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., TEA in DCM) to form the Boc-protected amine, ensuring selectivity and preventing side reactions during subsequent steps.

Introduction of Hydroxy and Keto Groups : The hydroxy group at the 5-position and the keto group at the 4-position are introduced via selective oxidation and functional group transformation. For example, oxidation of a primary alcohol to an aldehyde or ketone using reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) under controlled conditions.

Purification and Characterization : The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization is performed using NMR (proton and carbon), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.

Representative Synthetic Example (Based on RSC and ACS Data)

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| 1 | Esterification at 0 °C to room temperature | tert-Butanol, acid catalyst or tert-butyl chloroformate, triethylamine | Formation of tert-butyl ester |

| 2 | Boc protection at 0 °C to room temperature | Di-tert-butyl dicarbonate, triethylamine, DCM | Boc-protected amino ester |

| 3 | Oxidation at low temperature (-78 °C to 0 °C) | Dess-Martin periodinane or PCC | Introduction of keto group at C4 |

| 4 | Hydroxylation or selective reduction | Appropriate reducing agents or hydroxylation reagents | Hydroxy group at C5 |

| 5 | Purification | Flash chromatography or preparative HPLC | Isolated this compound |

This sequence is adapted from synthetic procedures reported in peer-reviewed supplementary information from the Royal Society of Chemistry and the American Chemical Society, ensuring stereochemical control and high purity.

Alternative Preparation According to Patent Literature

Japanese patent JP2020531500A describes a preparation process for (S)-tert-butyl 4,5-diamino-5-oxopentanoate derivatives, which are closely related to the target compound. The patent emphasizes:

- Use of chiral starting materials to ensure enantioselectivity.

- Protection of amino groups with Boc or other carbamate groups.

- Controlled oxidation steps to introduce keto functionalities.

- Isolation of the compound as a hydrate or solvate to improve stability.

This patent provides an industrially scalable method, highlighting the importance of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and enantiomeric purity.

Analytical Data Supporting Preparation

Spectroscopic Characterization

| Technique | Observed Data | Interpretation |

|---|---|---|

| NMR (1H, 13C) | Signals corresponding to tert-butyl groups (~1.4 ppm singlet), Boc-protected NH (~5-6 ppm), and hydroxy methine (~4-5 ppm) | Confirms presence of protecting groups and hydroxy functionality |

| IR Spectroscopy | Strong absorption bands at ~1715 cm^-1 (C=O ester and ketone), broad band ~3300 cm^-1 (OH and NH) | Confirms ester, keto, and hydroxy groups |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z consistent with C14H25NO6 (M+H)+ = 304.17 | Confirms molecular weight and formula |

| Optical Rotation | Positive specific rotation consistent with (S)-enantiomer | Confirms stereochemical purity |

These data align with the published analytical results confirming the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxy-4-oxopentanoate involves its interaction with various molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. The hydroxy and oxo groups participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

Notes:

Functional Group Variations

Key Research Findings

- Reactivity : The hydroxyl group in the target compound facilitates regioselective functionalization, whereas phosphorylated analogues are prone to nucleophilic substitution at the phosphorus center .

- Applications :

- The target compound is a key intermediate in β-turn mimetics for peptide therapeutics .

- Phosphorylated derivatives (e.g., 198) are utilized in kinase inhibitor synthesis due to their phosphate-mimetic properties .

- Aryl-alkyne derivatives (e.g., 120c) serve as click chemistry handles for bioconjugation .

Biological Activity

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate, commonly known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, is a compound with notable applications in pharmaceutical synthesis and biological research. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

- IUPAC Name : this compound

- CAS Number : 90194-99-3

- Molecular Formula : C14H27NO5

- Molecular Weight : 289.37 g/mol

- Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical intermediate and its effects on various biological systems. Below are key findings from recent studies:

1. Pharmacological Applications

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate serves as an intermediate in the synthesis of bioactive molecules. Its structural features allow it to participate in reactions that yield compounds with enhanced biological activity, particularly in cancer research.

2. Mechanistic Insights

Recent studies have highlighted the compound's role in enhancing the cytotoxic effects of certain derivatives against cancer cell lines. For instance, a related compound, Trifluoroselenomethionine (TFSeM), synthesized from N-(tert-butoxycarbonyl)-L-aspartic acid tert-butyl ester, exhibited increased cytotoxicity towards HCT-116 colon cancer cells compared to its analogs . This suggests that modifications to the backbone structure can significantly influence biological outcomes.

3. Inhibitory Activity

Research indicates that compounds derived from (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate have shown inhibitory effects on tumor formation. For example, studies on structurally similar compounds demonstrated their ability to reduce tumor incidence in animal models exposed to carcinogens . These findings underscore the potential of this compound in developing anti-cancer therapies.

Data Table: Biological Activity Summary

Case Study 1: Synthesis and Evaluation of TFSeM

In a comprehensive study, TFSeM was synthesized from (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate and evaluated for its biological activity against colon cancer cells. The study revealed that TFSeM exhibited significantly higher cytotoxicity than its parent compound selenomethionine, indicating that structural modifications can enhance therapeutic efficacy .

Case Study 2: Tumor Inhibition in Animal Models

Another investigation focused on the inhibitory effects of related compounds derived from tert-butyl amino acids on chemically induced tumors in mouse models. The results demonstrated that these compounds could significantly lower both the number of tumors and their growth rate when administered alongside carcinogens .

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate to minimize byproduct formation?

- Methodological Answer : The reduction of O1-tert-butyl O5-methyl (2S)-2-[tert-butoxycarbonyl(methoxycarbonyl)amino]pentanedioate using DIBALH in THF at -65°C is highly sensitive to stoichiometry and temperature. Evidence shows that using 2 equivalents of DIBALH (1 M, 532.7 mL per 100 g substrate) at -65°C for 30 minutes yields 20% of the desired hydroxy derivative (I-5) and 58% of the oxo byproduct (I-6) . To minimize byproducts, precise control of reaction time, temperature, and reagent addition rate is critical. Quenching with saturated NHCl at 0°C and purification via column chromatography (e.g., EtOAc/hexane gradients) are recommended to isolate products .

Q. How can NMR spectroscopy distinguish between this compound and its oxidation byproducts?

- Methodological Answer : Key NMR signals include:

- Hydroxy derivative (I-5) : A broad singlet at δ 4.81 ppm (1H, -OH) and a triplet at δ 3.70–3.62 ppm (2H, -CHOH) .

- Oxo byproduct (I-6) : A carbonyl peak at δ 9.77–9.73 ppm (1H, -CHO) and the absence of hydroxyl proton signals .

Advanced NMR can confirm the presence of the ketone group (δ ~205 ppm for C=O) versus the alcohol (δ ~65–70 ppm for C-OH).

Q. What storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : Store refrigerated (2–8°C) in a tightly sealed container under inert gas (e.g., N) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as tert-butoxycarbonyl (Boc) groups are prone to acidic cleavage .

Advanced Research Questions

Q. How can the stereochemical integrity of the (S)-configured amino group be preserved during derivatization reactions?

- Methodological Answer : The Boc group provides steric protection for the amino group. During reactions like phosphorylation (e.g., with 2-diisopropoxyphosphoryl-N,N-dimethylacetamide), maintaining low temperatures (-10°C) and anhydrous conditions prevents racemization . Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy.

Q. What analytical strategies resolve contradictions in reaction outcomes when using this compound as a building block for peptide mimics?

- Methodological Answer : Conflicting data on coupling efficiencies (e.g., yields ranging from 55% to 69% in peptide bond formation) may arise from variability in activating agents (e.g., HATU vs. EDCI). Use LC-MS to track intermediates and identify side reactions (e.g., epimerization or Boc deprotection). Optimize by pre-activating the carboxylate with 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .

Q. What role does this compound play in the synthesis of enzyme inhibitors, such as transglutaminase 2 (TG2) inhibitors?

- Methodological Answer : The hydroxy and oxo functionalities enable selective modifications. For example, the oxo derivative (I-6) undergoes Horner-Wadsworth-Emmons reactions with phosphonates to form α,β-unsaturated carbonyl intermediates, key for Michael acceptor-based TG2 inhibitors . The Boc-protected amino group allows sequential deprotection for late-stage functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.